molecular formula C11H15NO B12617660 3-Imino-2-(3-methylbut-2-en-1-ylidene)cyclohexan-1-one CAS No. 918428-26-9

3-Imino-2-(3-methylbut-2-en-1-ylidene)cyclohexan-1-one

Cat. No.: B12617660
CAS No.: 918428-26-9
M. Wt: 177.24 g/mol
InChI Key: SNMUCAOUXYEARK-UHFFFAOYSA-N
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Description

3-Imino-2-(3-methylbut-2-en-1-ylidene)cyclohexan-1-one: is a chemical compound with the molecular formula C₁₂H₁₇NO It is characterized by a cyclohexanone core with an imino group and a 3-methylbut-2-en-1-ylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Imino-2-(3-methylbut-2-en-1-ylidene)cyclohexan-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with an amine and an aldehyde or ketone to form the imino and alkylidene groups, respectively. The reaction conditions often require a catalyst and may be carried out under reflux with an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Imino-2-(3-methylbut-2-en-1-ylidene)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The alkylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclohexanone derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-Imino-2-(3-methylbut-2-en-1-ylidene)cyclohexan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities that could lead to the development of new drugs.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Imino-2-(3-methylbut-2-en-1-ylidene)cyclohexan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The alkylidene group may participate in conjugation, affecting the compound’s electronic properties and stability.

Comparison with Similar Compounds

  • 2-Imino-3-(3-methylbut-2-en-1-ylidene)cyclohexan-1-one
  • 3-Imino-2-(2-methylbut-2-en-1-ylidene)cyclohexan-1-one
  • 3-Imino-2-(3-methylbut-3-en-1-ylidene)cyclohexan-1-one

Comparison: Compared to its similar compounds, 3-Imino-2-(3-methylbut-2-en-1-ylidene)cyclohexan-1-one is unique due to the specific positioning of the imino and alkylidene groups. This unique structure can result in different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

918428-26-9

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-imino-2-(3-methylbut-2-enylidene)cyclohexan-1-one

InChI

InChI=1S/C11H15NO/c1-8(2)6-7-9-10(12)4-3-5-11(9)13/h6-7,12H,3-5H2,1-2H3

InChI Key

SNMUCAOUXYEARK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=C1C(=N)CCCC1=O)C

Origin of Product

United States

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